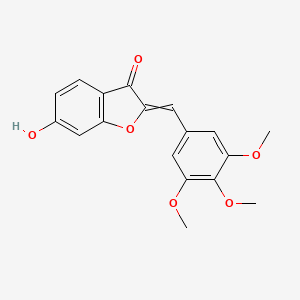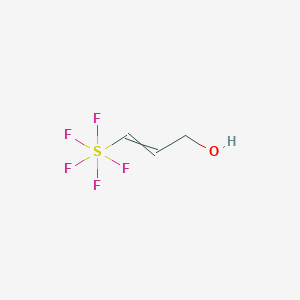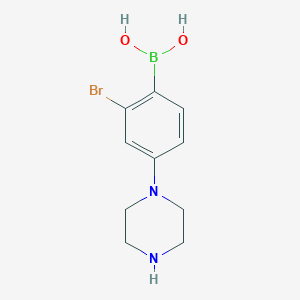![molecular formula C16H14N2O3 B14093046 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14093046.png)
2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrido[1,2-a]pyrimidin-4-one core structure substituted with a 3,4-dimethoxyphenyl group, which contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction mixture is heated to facilitate the formation of the pyrido[1,2-a]pyrimidin-4-one ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yields and purity. Solvent recovery and recycling are also critical aspects of industrial production to minimize waste and reduce costs .
化学反应分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-(3,4-Dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: Studied for its interactions with biological targets such as enzymes and receptors.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(3,4-dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets and modulate various signaling pathways .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antimicrobial properties.
Pyrido[3,4-d]pyrimidin-4-one: Studied for its anticancer activity.
Pyrido[4,3-d]pyrimidin-4-one: Explored for its potential as an anti-inflammatory agent.
Uniqueness
2-(3,4-Dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and potential for interactions with biological membranes and targets .
属性
分子式 |
C16H14N2O3 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-7-6-11(9-14(13)21-2)12-10-16(19)18-8-4-3-5-15(18)17-12/h3-10H,1-2H3 |
InChI 键 |
NGVUTRILHWQDDM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)N3C=CC=CC3=N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(difluoromethoxy)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14092964.png)
![8-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092969.png)
![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092972.png)

![1-(3-Hydroxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092981.png)
![10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2,3,5-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B14093000.png)
![4-(3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14093005.png)

![1,3-Difluoro-2-[2-fluoro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene](/img/structure/B14093013.png)
![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione](/img/structure/B14093027.png)

![2-(3-Ethoxypropyl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093044.png)
![6-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093057.png)
![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14093064.png)
